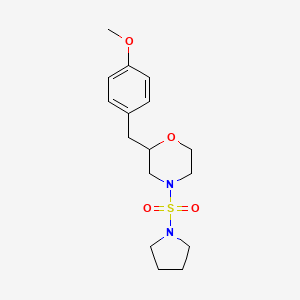
2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine, also known as MPZM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a morpholine-based sulfonamide that has shown promising results in various studies.
作用机制
The mechanism of action of 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine is not fully understood. However, it has been proposed that 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine inhibits CA IX by binding to its active site and blocking its enzymatic activity. This leads to a decrease in the pH of the tumor microenvironment, which inhibits tumor growth. 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by decreasing the pH of the tumor microenvironment. 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has also been shown to exhibit anticonvulsant activity by modulating the activity of GABA receptors. In addition, 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has several advantages for lab experiments. It is a potent inhibitor of CA IX and exhibits anticonvulsant and anti-inflammatory activity. It is also relatively easy to synthesize and purify. However, one limitation of 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine is that its mechanism of action is not fully understood. In addition, more studies are needed to determine its toxicity and potential side effects.
未来方向
There are several future directions for the research on 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine. One potential direction is to study its potential as a cancer therapy. 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has shown promising results in inhibiting the growth of cancer cells, and more studies are needed to determine its efficacy in vivo. Another potential direction is to study its potential as an anticonvulsant. 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has shown promising results in modulating the activity of GABA receptors, and more studies are needed to determine its efficacy in animal models. Finally, more studies are needed to determine the toxicity and potential side effects of 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine, as well as its potential for drug development.
合成方法
The synthesis of 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine involves the reaction of 4-methoxybenzylamine with 4-(chlorosulfonyl)morpholine in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to obtain 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine. The purity and yield of the final product can be improved by using different solvents and purification techniques.
科学研究应用
2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has been extensively used in scientific research due to its unique properties. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cells. This makes 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine a potential candidate for cancer therapy. 2-(4-methoxybenzyl)-4-(1-pyrrolidinylsulfonyl)morpholine has also been shown to exhibit anticonvulsant activity and has been studied as a potential treatment for epilepsy.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-pyrrolidin-1-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-21-15-6-4-14(5-7-15)12-16-13-18(10-11-22-16)23(19,20)17-8-2-3-9-17/h4-7,16H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMYRDYILDKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-biphenylyl[1-(5-methoxy-2-furoyl)-3-piperidinyl]methanone](/img/structure/B5967064.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5967072.png)
![9-(4-methoxyphenyl)-2-methyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5967077.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5967086.png)
![2-{benzyl[2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]amino}ethanol](/img/structure/B5967101.png)
![5-[(2-fluorophenoxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5967110.png)
![9-(3-methoxyphenyl)-7-[2-(4-morpholinyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5967124.png)

![1-{[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine](/img/structure/B5967134.png)
![methyl 2-[({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5967137.png)
![4-({5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)morpholine](/img/structure/B5967140.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-methylbenzamide](/img/structure/B5967155.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5967158.png)